2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
Description
2-(4-Chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a thienopyridine derivative characterized by a bicyclic thieno[3,2-c]pyridine core fused with a chlorophenyl-substituted ethylamine moiety. This compound shares structural similarities with antiplatelet agents like clopidogrel and prasugrel, which are prodrugs requiring metabolic activation to irreversibly inhibit the P2Y12 ADP receptor . The primary amine group (-NH₂) at the ethan-1-amine position distinguishes it from ester- or acid-containing analogs, suggesting distinct metabolic pathways and pharmacological interactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-11(2-4-13)14(9-17)18-7-5-15-12(10-18)6-8-19-15/h1-4,6,8,14H,5,7,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVLOQAOXHQBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(CN)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thienopyridine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
*Calculated based on molecular formula C₁₅H₁₆ClN₃S.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Unlike ester-containing prodrugs (e.g., prasugrel), the primary amine group may undergo oxidative deamination or conjugation, altering bioavailability .
- Synthetic Accessibility: The compound’s synthesis involves coupling 2-(4-chlorophenyl)ethan-1-amine with thienopyridine precursors, similar to methods in , yielding >90% purity under optimized conditions .
Biological Activity
2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine (CAS No. 953894-24-1) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H17ClN2S and a molecular weight of 292.83 g/mol, this compound features a unique structure combining a chlorophenyl group and a thieno[3,2-c]pyridine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2S |
| Molecular Weight | 292.83 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine |
| PubChem CID | 16783198 |
| Appearance | Oil |
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens. Its effectiveness against bacteria and fungi indicates potential applications in treating infections.
- Neuroprotective Effects : Some studies have indicated that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds in the thieno[3,2-c]pyridine class, providing insights into the potential effects of this compound:
- Study on Anticancer Activity : A study evaluated the anticancer effects of thieno[3,2-c]pyridine derivatives and found that modifications to the structure significantly influenced their potency against cancer cell lines (Shen et al., 2011). The presence of the chlorophenyl group in our compound may enhance its activity compared to non-substituted analogs.
- Antimicrobial Evaluation : Research on related compounds has shown promising results in inhibiting bacterial growth (Hamidian et al., 2013). The structural similarities suggest that our compound could exhibit comparable antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
